molecular formula C25H23NOS B14425786 2-Ethyl-2-methyl-4,6,6-triphenyl-1-thia-4-azaspiro[2.3]hexan-5-one CAS No. 80269-71-2

2-Ethyl-2-methyl-4,6,6-triphenyl-1-thia-4-azaspiro[2.3]hexan-5-one

Cat. No.: B14425786
CAS No.: 80269-71-2
M. Wt: 385.5 g/mol
InChI Key: LOQJDIGDPFRJAY-UHFFFAOYSA-N
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Description

2-Ethyl-2-methyl-4,6,6-triphenyl-1-thia-4-azaspiro[23]hexan-5-one is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2-methyl-4,6,6-triphenyl-1-thia-4-azaspiro[2.3]hexan-5-one typically involves multi-step organic reactions. The process begins with the preparation of the core spirocyclic structure, followed by the introduction of the ethyl, methyl, and phenyl groups. Common reagents used in these reactions include organolithium compounds, Grignard reagents, and various catalysts to facilitate the formation of the spirocyclic ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification methods, such as chromatography, is essential to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-methyl-4,6,6-triphenyl-1-thia-4-azaspiro[2.3]hexan-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl groups, using reagents such as sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-Ethyl-2-methyl-4,6,6-triphenyl-1-thia-4-azaspiro[2.3]hexan-5-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-Ethyl-2-methyl-4,6,6-triphenyl-1-thia-4-azaspiro[2.3]hexan-5-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-2-methyl-4,6,6-triphenyl-1-thia-4-azaspiro[2.3]hexan-5-ol: Similar structure but with a hydroxyl group instead of a ketone.

    2-Ethyl-2-methyl-4,6,6-triphenyl-1-thia-4-azaspiro[2.3]hexane: Lacks the ketone group, making it less reactive in certain chemical reactions.

Uniqueness

2-Ethyl-2-methyl-4,6,6-triphenyl-1-thia-4-azaspiro[23]hexan-5-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties

Properties

CAS No.

80269-71-2

Molecular Formula

C25H23NOS

Molecular Weight

385.5 g/mol

IUPAC Name

2-ethyl-2-methyl-4,4,6-triphenyl-1-thia-6-azaspiro[2.3]hexan-5-one

InChI

InChI=1S/C25H23NOS/c1-3-23(2)25(28-23)24(19-13-7-4-8-14-19,20-15-9-5-10-16-20)22(27)26(25)21-17-11-6-12-18-21/h4-18H,3H2,1-2H3

InChI Key

LOQJDIGDPFRJAY-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2(S1)C(C(=O)N2C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C

Origin of Product

United States

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